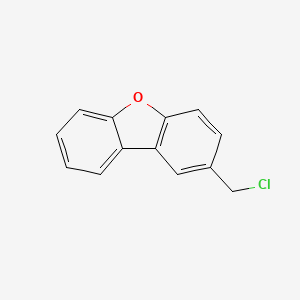

2-(Chloromethyl)dibenzofuran

CAS No.: 77358-96-4

Cat. No.: VC3886509

Molecular Formula: C13H9ClO

Molecular Weight: 216.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77358-96-4 |

|---|---|

| Molecular Formula | C13H9ClO |

| Molecular Weight | 216.66 g/mol |

| IUPAC Name | 2-(chloromethyl)dibenzofuran |

| Standard InChI | InChI=1S/C13H9ClO/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7H,8H2 |

| Standard InChI Key | GIFOQCQVDHKICV-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCl |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCl |

Introduction

Structural and Molecular Characteristics

The molecular structure of 2-(chloromethyl)dibenzofuran consists of a fused bicyclic system of two benzene rings bridged by a furan oxygen, with a chloromethyl group at the 2-position. Key molecular properties include:

-

Molecular formula: C₁₃H₉ClO

-

Average molecular mass: 216.664 g/mol

-

Monoisotopic mass: 216.034193 g/mol .

The chloromethyl group enhances electrophilicity, making the compound reactive toward nucleophilic substitution, which is exploited in further functionalization .

Synthetic Methodologies

Copper-Catalyzed Cyclization of Diaryliodonium Salts

A highly efficient route involves CuI-catalyzed cyclization of cyclic diaryliodonium triflates in aqueous media. Optimal conditions (Table 1) include:

-

Catalyst: CuI (5 mol%)

-

Ligand: Bidentate nitrogen ligand L4 (10 mol%)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: H₂O

-

Temperature: 100°C

Under these conditions, yields reach 96% for unsubstituted dibenzofuran derivatives. Electron-donating groups on the iodonium salt improve yields (e.g., 83–92%), while electron-withdrawing groups reduce efficiency (e.g., 28–50%) .

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 11 | CuI | L4 | K₂CO₃ | Toluene | 83 |

| 24 | CuI | L4 | K₂CO₃ | MeOH | 92 |

| 28 | CuI | L4 | K₂CO₃ | H₂O | 96 |

Alternative Pathways

Palladium-mediated intramolecular coupling of 2-bromophenyl ethers and Suzuki-Miyaura cross-coupling have also been reported, though with lower efficiency compared to copper-based methods .

Physicochemical Properties

-

Solubility: Limited solubility in polar solvents (e.g., water), moderate in methanol and toluene .

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis in aqueous basic conditions due to the chloromethyl group .

-

Spectroscopic Data:

Applications in Organic Synthesis

Building Block for Heterocycles

The chloromethyl group serves as a handle for nucleophilic displacement, enabling access to:

-

Dibenzofuran-based polymers: Via polymerization with diols or diamines.

-

Pharmaceutical intermediates: E.g., antitumor agents incorporating dibenzofuran cores .

Catalytic Studies

In Cu-catalyzed reactions, 2-(chloromethyl)dibenzofuran derivatives act as ligands, modulating catalyst activity in cross-coupling reactions .

Environmental and Toxicological Considerations

While 2-(chloromethyl)dibenzofuran itself lacks comprehensive toxicity data, structurally related polychlorinated dibenzofurans (PCDFs) are persistent organic pollutants with bioaccumulative potential . Proper containment is critical to mitigate ecological risks.

Future Directions

Research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume